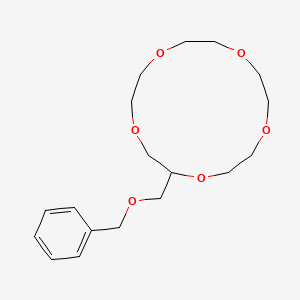
2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound characterized by its unique structure, which includes a phenylmethoxymethyl group attached to a pentaoxacyclopentadecane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of phenylmethanol with a suitable cyclic ether precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or chromatography to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(Phenylmethoxymethyl)oxirane
- 2-(Phenylmethoxymethyl)butanoic acid
Uniqueness
2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
75507-17-4 |
|---|---|
分子式 |
C18H28O6 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-(phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C18H28O6/c1-2-4-17(5-3-1)14-23-16-18-15-22-11-10-20-7-6-19-8-9-21-12-13-24-18/h1-5,18H,6-16H2 |
InChIキー |
UAXWCXRLGRPPPM-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCC(OCCOCCO1)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


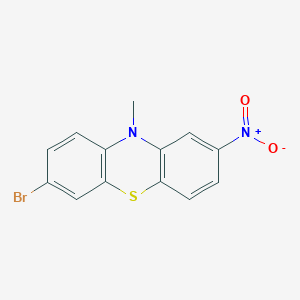
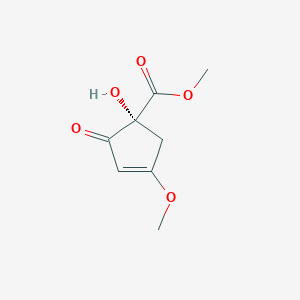
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
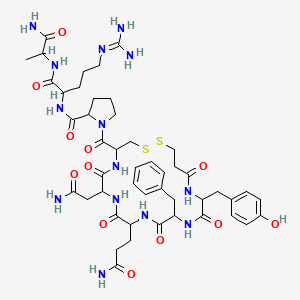
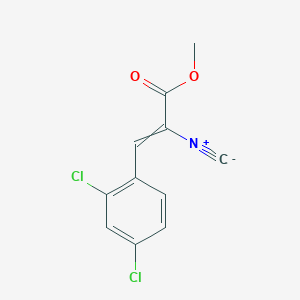
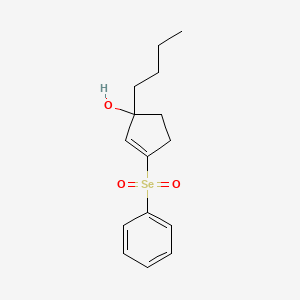
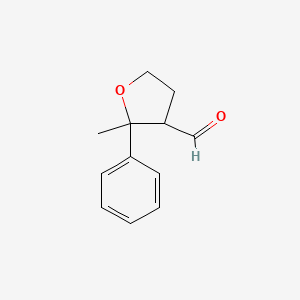
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
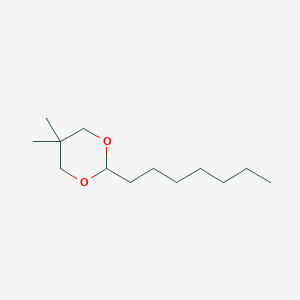
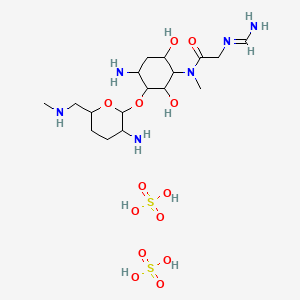
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


